molecular formula C11H8N2O2 B1294441 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile CAS No. 3696-12-6

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile

Cat. No.: B1294441
CAS No.: 3696-12-6
M. Wt: 200.19 g/mol
InChI Key: WKTJJISTXUHPEQ-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxyphenyl)methylidene]propanedinitrile
  • 2-[(4-Methoxyphenyl)methylidene]propanedinitrile
  • 2-[(3,4-Dimethoxyphenyl)methylidene]propanedinitrile

Uniqueness

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring. This combination of functional groups enhances its reactivity and potential biological activity compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11-5-8(2-3-10(11)14)4-9(6-12)7-13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTJJISTXUHPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190453
Record name Malononitrile, (4-hydroxy-3-methoxybenzylidene)-
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URL https://comptox.epa.gov/dashboard/DTXSID80190453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3696-12-6
Record name 4-Hydroxy-3-methoxybenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3696-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (4-hydroxy-3-methoxybenzylidene)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3696-12-6
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Record name Malononitrile, (4-hydroxy-3-methoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxy-3-methoxybenzylidene)malononitrile
Source FDA Global Substance Registration System (GSRS)
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